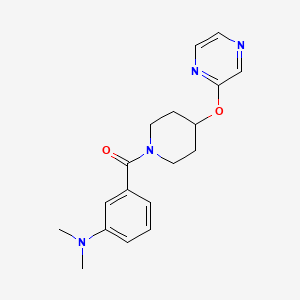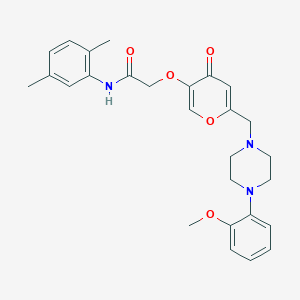![molecular formula C15H15FN6O B2836319 N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105223-76-4](/img/structure/B2836319.png)
N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of pyrazolo[3,4-d]pyrimidines and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. The compound has been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in the regulation of the cell cycle. It also inhibits the activity of certain protein kinases that are involved in the signaling pathways that lead to inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in healthy cells. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle. The compound has also been found to have anti-inflammatory effects by inhibiting the production of certain cytokines that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity towards certain enzymes and proteins. This allows for the targeted inhibition of these molecules without affecting other cellular processes. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential therapeutic applications in other diseases such as viral infections and autoimmune disorders. Additionally, further studies can be conducted to investigate its mechanism of action and potential side effects.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its specificity towards certain enzymes and proteins makes it a valuable tool for targeted inhibition in lab experiments. Further research can provide a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a multi-step process that involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-phenylpyrazole-3-carboxamide. This intermediate is then reacted with morpholine and chloroacetyl chloride to form this compound.
Scientific Research Applications
N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c16-10-1-3-11(4-2-10)18-13-12-9-17-21-14(12)20-15(19-13)22-5-7-23-8-6-22/h1-4,9H,5-8H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXXXCXQNDTUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)
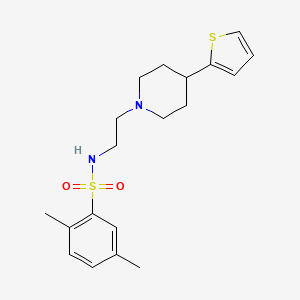
![Rac-tert-butyl (3R,3AS,6AR)-3-amino-hexahydro-2H-furo[2,3-C]pyrrole-5-carboxylate](/img/structure/B2836240.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)
![2-[1-(2-Ethenylsulfonylethyl)piperidin-2-yl]-5-fluoropyridine](/img/structure/B2836244.png)
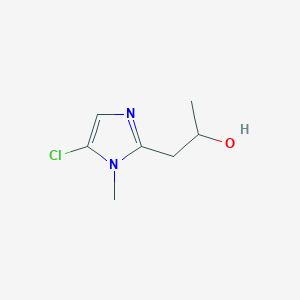
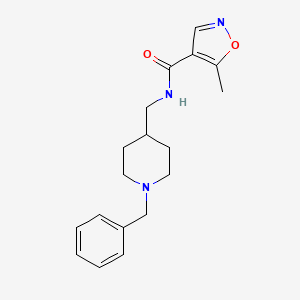
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)
![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)
